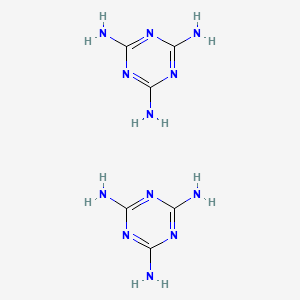
1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4,6-triamine, commonly known as melamine, is an organic compound with the formula C₃H₆N₆. It is a white crystalline solid that is slightly soluble in water. Melamine is widely used in the production of melamine resins, which are known for their durability and heat resistance. These resins are used in a variety of applications, including laminates, adhesives, and coatings .
Preparation Methods
1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods:
Trimerization of Cyanamide: This method involves the trimerization of cyanamide (H₂NCN) under heat and pressure to form melamine.
Reaction with Urea: Another common method is the reaction of urea with ammonia at high temperatures, which produces melamine and carbon dioxide as by-products.
Industrial Production: Industrially, melamine is produced by heating urea in the presence of catalysts.
Chemical Reactions Analysis
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions:
Condensation Reactions: Melamine reacts with formaldehyde to form melamine-formaldehyde resins, which are widely used in the production of laminates and adhesives.
Substitution Reactions: It can undergo substitution reactions with halogens, leading to the formation of halogenated derivatives.
Oxidation and Reduction: Melamine can be oxidized to form cyanuric acid, and it can also be reduced under certain conditions.
Scientific Research Applications
1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its ability to form strong hydrogen bonds and its reactivity with formaldehyde. In the formation of melamine-formaldehyde resins, melamine reacts with formaldehyde to form a network of cross-linked polymers, which gives the resins their characteristic durability and heat resistance . Additionally, melamine’s high nitrogen content makes it useful in the production of flame retardants, as it releases nitrogen gas when burned, which helps to extinguish flames .
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-triamine is unique among similar compounds due to its high nitrogen content and its ability to form durable resins. Similar compounds include:
Cyanuric Acid: This compound is structurally similar to melamine but contains hydroxyl groups instead of amino groups.
Cyanuric Chloride: This compound contains chlorine atoms and is used as an intermediate in the synthesis of herbicides and dyes.
Guanamine: Similar to melamine, guanamine contains amino groups and is used in the production of resins and adhesives.
Properties
Molecular Formula |
C6H12N12 |
|---|---|
Molecular Weight |
252.24 g/mol |
IUPAC Name |
1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/2C3H6N6/c2*4-1-7-2(5)9-3(6)8-1/h2*(H6,4,5,6,7,8,9) |
InChI Key |
HCITUYXHCZGFEO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















